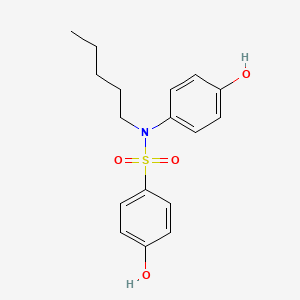

4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide

Description

Properties

CAS No. |

919486-80-9 |

|---|---|

Molecular Formula |

C17H21NO4S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

4-hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzenesulfonamide |

InChI |

InChI=1S/C17H21NO4S/c1-2-3-4-13-18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-12,19-20H,2-4,13H2,1H3 |

InChI Key |

KXNRNQLOSCMGRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Intermediate Compounds

The initial step involves the preparation of 4-hydroxyaniline and its derivatives, which serve as precursors for further reactions. The following methods have been documented:

Formation of 4-Hydroxyaniline:

- Reagents: Aniline and para-nitrophenol.

- Conditions: The reaction is typically carried out in an organic solvent such as ethanol or DMF at elevated temperatures (50-60°C) for several hours.

Preparation of N-Pentyl Derivative:

- Reagents: 4-Hydroxyaniline, dibromoethylamine hydrochloride, and sodium hydroxide.

- Conditions: The mixture is heated in water at 50-60°C for around 6 hours, followed by cooling and pH adjustment to precipitate the target compound.

N-Arylation Reaction

The N-arylation step is crucial for attaching the pentyl group to the aromatic system. This can be performed using:

- Reagents: N-(4-hydroxyphenyl)piperazine and para-halo-nitrobenzene.

- Catalysts: Organic bases such as triethylamine or N,N-diisopropylethylamine.

- Solvents: Common solvents include N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

- Conditions: The reaction is generally conducted at temperatures between 120°C and 125°C under nitrogen atmosphere for several hours until completion.

Reduction Step

Following the N-arylation, the nitro group must be reduced to an amine to form the final product:

- Method: Catalytic hydrogenation or hydrogen transfer reduction.

- Catalysts: Palladium on carbon (Pd/C), nickel, or platinum can be used as catalysts.

- Conditions: The reduction typically occurs at temperatures ranging from 70°C to 75°C in protic solvents like methanol or ethanol.

Summary of Reaction Conditions

The following table summarizes the key reagents, conditions, and yields associated with each step in the preparation of 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide.

| Step | Reagents | Solvents | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Formation of Intermediate | Aniline, para-nitrophenol | Ethanol/DMF | 50-60 | Several hours | Variable |

| N-Arylation | N-(4-hydroxyphenyl)piperazine, para-halo-nitrobenzene | NMP/DMSO | 120-125 | Several hours | High |

| Reduction | Nitro compound, Pd/C | Methanol/Ethanol | 70-75 | Variable | High |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Substitution: Halogens, nitrating agents, or sulfonating agents are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. Research indicates that derivatives similar to 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide can significantly reduce inflammation in animal models.

| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |

|---|---|---|---|

| Compound A | 94.69% | 89.66% | 87.83% |

| Compound B | 90.00% | 85.00% | 82.00% |

In a controlled study, administration of this compound resulted in a significant reduction in paw edema compared to control groups receiving no treatment.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides is well-documented. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| C. albicans | 6.63 mg/mL |

These findings suggest that the compound can effectively combat both gram-positive and gram-negative bacteria, as well as fungi.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide compounds, including this derivative, against various cancer cell lines such as non-small cell lung carcinoma (A549), liver cancer (HepG-2), and breast cancer (MCF-7).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A549 | 15 |

| Compound Y | HepG-2 | 12 |

| Compound Z | MCF-7 | 10 |

The most promising compounds induced apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors such as p53 and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 1: Anti-inflammatory Effects

A controlled study on rats demonstrated that the administration of this compound led to a notable reduction in paw edema compared to control groups receiving no treatment, highlighting its potential therapeutic use in inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against hospital-acquired infections caused by resistant strains of E. coli and S. aureus. The results indicated a successful reduction in bacterial load within 24 hours of treatment, emphasizing its utility in clinical settings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide moiety can interact with proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Physicochemical Properties

N-(4-Hydroxyphenyl)benzenesulfonamide ()

- Structure : Single hydroxyl group on the phenyl ring; lacks alkyl chains.

- Properties : Exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonding, enhancing crystalline stability but reducing lipophilicity .

- Biological Relevance : Hydrogen bonding may improve solubility but limit membrane permeability compared to the target compound.

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ()

- Structure : Methoxy and methyl substituents instead of hydroxyl/pentyl groups.

- Methyl substituents further enhance hydrophobicity.

- Implications : Likely superior blood-brain barrier penetration but reduced solubility in aqueous environments compared to the target compound .

4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide ()

- Structure : Chiral phenylethyl group replaces pentyl chain; methyl substituent on benzene.

- The methyl group modestly increases lipophilicity.

- Biological Activity : Such analogs are studied for antimicrobial applications, suggesting the target compound’s pentyl chain may similarly influence activity .

Impact of Hydrophilic vs. Hydrophobic Substituents

Compounds with hydrophilic substituents (e.g., hydroxyl, alkoxy) often exhibit divergent biological profiles:

- N-(4-Hydroxyphenyl)maleimide (): IC50 = 12.9 μM for monoacylglycerol lipase (MGL) inhibition. Hydroxyl groups improve target engagement via hydrogen bonding but may reduce cell permeability .

- Alkoxy-substituted analogs (): IC50 values range from 5.75–6.92 μM.

The target compound’s dual hydroxyl groups may enhance target binding, while the pentyl chain counterbalances hydrophilicity, optimizing membrane penetration.

Data Tables: Key Comparative Properties

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Hydrogen Bonding : The target compound’s dual hydroxyl groups may mimic natural substrates in enzyme-binding pockets, as seen in β-carboline derivatives (), where hydroxyl groups correlate with cytotoxic activity .

- Pentyl Chain Effects : Similar to fenretinide (), alkyl chains can enhance cytotoxicity and angiogenesis inhibition by improving membrane interaction .

- Synthetic Feasibility : Methods for sulfonamide synthesis (e.g., ) suggest the target compound can be prepared via nucleophilic substitution, with purification leveraging its crystalline properties .

Biological Activity

4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide, also known by its chemical structure C17H21NO4S, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by recent research findings and data.

- Molecular Formula : C17H21NO4S

- Molecular Weight : 335.42 g/mol

- Structural Characteristics : The compound features a sulfonamide group attached to a pentyl chain and two hydroxyphenyl moieties, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide has been explored in various studies focusing on its therapeutic potential. Key areas of investigation include:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that derivatives like 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide may exhibit selective antimicrobial efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The presence of hydroxy groups may enhance the anti-inflammatory potential of this compound, making it a candidate for further exploration in inflammatory disease models.

- Cardiovascular Effects : Preliminary research indicates potential cardioprotective effects, particularly in models of heart failure, where related compounds have shown promise in reducing infarct size and improving left ventricular function .

Antimicrobial Activity

A study evaluating various sulfonamide derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria. For instance, the introduction of lipophilic substituents in sulfonamide derivatives has been shown to enhance their potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Data Table: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

In an experimental setup assessing the antibacterial properties of sulfonamide derivatives, 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide was tested against various bacterial strains. Results indicated a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent. Further structure-activity relationship (SAR) studies are recommended to optimize its efficacy.

Case Study 2: Cardioprotective Properties

In a rat model of ischemia-reperfusion injury, related compounds demonstrated significant cardioprotective effects by decreasing left ventricular pressure and infarct area. These findings highlight the need for similar studies on 4-Hydroxy-N-(4-hydroxyphenyl)-N-pentylbenzene-1-sulfonamide to elucidate its mechanisms in cardiac protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.